molecular formula C12H18N2O B14077525 2-(3-aminophenyl)-N,N-diethylacetamide CAS No. 58730-44-2

2-(3-aminophenyl)-N,N-diethylacetamide

Cat. No.: B14077525
CAS No.: 58730-44-2
M. Wt: 206.28 g/mol
InChI Key: HDUSIWCFLGALTK-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-N,N-diethylacetamide is an organic compound that features an aminophenyl group attached to an acetamide moiety

Preparation Methods

The synthesis of 2-(3-aminophenyl)-N,N-diethylacetamide typically involves the reaction of 3-nitroacetophenone with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-aminophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-aminophenyl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(3-aminophenyl)-N,N-diethylacetamide can be compared with other similar compounds, such as:

    2-(4-aminophenyl)-N,N-diethylacetamide: This compound has a similar structure but with the amino group in the para position.

    2-(3-aminophenyl)-N,N-dimethylacetamide: This compound has a similar structure but with methyl groups instead of ethyl groups. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

58730-44-2

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(3-aminophenyl)-N,N-diethylacetamide

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)9-10-6-5-7-11(13)8-10/h5-8H,3-4,9,13H2,1-2H3

InChI Key

HDUSIWCFLGALTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC(=CC=C1)N

Origin of Product

United States

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